Methyl 2-(2,5-difluorophenyl)propanoate
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Overview
Description
Methyl 2-(2,5-difluorophenyl)propanoate is an organic compound with the molecular formula C10H10F2O2 It is a derivative of propanoic acid, where the hydrogen atoms on the phenyl ring are substituted with fluorine atoms at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2,5-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the esterification of 2-(2,5-difluorophenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(2,5-difluorophenyl)propanoic acid.
Reduction: 2-(2,5-difluorophenyl)propanol.
Substitution: Various substituted phenylpropanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2,5-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2,5-difluorophenyl)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The fluorine atoms can enhance the compound’s binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2,4-difluorophenyl)propanoate
- Methyl 2-(3,5-difluorophenyl)propanoate
- Methyl 2-(2,6-difluorophenyl)propanoate
Uniqueness
Methyl 2-(2,5-difluorophenyl)propanoate is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This positioning can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from other difluorophenylpropanoate derivatives.
Biological Activity
Methyl 2-(2,5-difluorophenyl)propanoate is a compound of increasing interest in the fields of medicinal chemistry and pharmaceutical research due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Chemical Formula : C₁₁H₁₂F₂O₂
- Molecular Weight : Approximately 230.21 g/mol
- Structure : The compound features a propanoate backbone attached to a 2,5-difluorophenyl group, which influences its electronic properties and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activity relevant to therapeutic applications. Key areas of interest include:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes, which is crucial in drug development for various diseases.
- Receptor Binding : Its structural features suggest that it may interact with various biological receptors, enhancing its potential as a pharmacological agent.
The mechanism of action for this compound involves interactions with molecular targets that can modulate biological pathways. The presence of fluorine atoms enhances binding affinity and metabolic stability. This makes it a valuable candidate in drug design aimed at neurological disorders and other conditions requiring precise molecular interactions.
Synthesis
This compound can be synthesized through various organic synthesis techniques. Common methods include:
- Esterification : Reacting the corresponding acid with methanol in the presence of acid catalysts.
- Nucleophilic Substitution : Utilizing nucleophiles that can replace leaving groups on the aromatic ring.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Therapeutic Applications : Research has highlighted its use in developing compounds targeting neurological disorders. For instance, studies have explored its efficacy in modulating neurotransmitter systems.
- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit specific enzyme activities at nanomolar concentrations, indicating a strong potential for therapeutic applications .
- Pharmacological Profiling : The compound has been subjected to pharmacological profiling to determine its safety and efficacy in preclinical models. Results suggest favorable pharmacokinetic properties, making it suitable for further development .
Data Table: Comparison with Similar Compounds
Compound Name | Structure | Unique Features | Biological Activity |
---|---|---|---|
This compound | Structure | Difluorinated phenyl group | Enzyme inhibitor |
Methyl 2-amino-3-(3,4-difluorophenyl)propanoate | Structure | Different fluorination pattern | Potential neuroprotective effects |
Methyl 3-amino-3-(4-chlorophenyl)propanoate | Structure | Chlorine substitution | Varies in reactivity |
Properties
Molecular Formula |
C10H10F2O2 |
---|---|
Molecular Weight |
200.18 g/mol |
IUPAC Name |
methyl 2-(2,5-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H10F2O2/c1-6(10(13)14-2)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3 |
InChI Key |
NYYBWNOZWOZRND-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(C=CC(=C1)F)F)C(=O)OC |
Origin of Product |
United States |
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